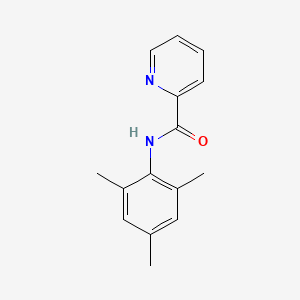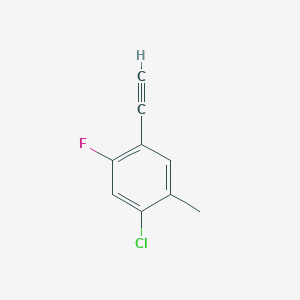
2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol, also known as MIBE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIBE is a synthetic compound that belongs to the class of isoquinoline derivatives and has been found to exhibit promising pharmacological properties.
作用机制
2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol acts as an agonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes. Activation of the sigma-1 receptor has been found to have neuroprotective effects and can modulate neurotransmitter release. 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol has also been shown to protect against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol in lab experiments include its high potency and selectivity for the sigma-1 receptor. 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol is also relatively easy to synthesize and has a low toxicity profile. However, the limitations of using 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol in lab experiments include its limited solubility in aqueous solutions and the lack of available data on its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for research on 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol. One potential area of research is the development of 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol as a treatment for other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol and to determine its safety and efficacy in human clinical trials.
合成方法
The synthesis of 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol involves the reaction of 1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylic acid with 4-methylsulfonylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reduced with sodium borohydride to yield 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol.
科学研究应用
2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective properties. 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol has also been shown to have potential as a treatment for Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
属性
IUPAC Name |
2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-14-18-6-4-3-5-15(18)11-12-20(14)13-19(21)16-7-9-17(10-8-16)24(2,22)23/h3-10,14,19,21H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGVZSJWVFWTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1CC(C3=CC=C(C=C3)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol](/img/structure/B6639776.png)
![3-[[(2-Ethyl-1,3-thiazol-4-yl)methyl-(4-hydroxycyclohexyl)amino]methyl]phenol](/img/structure/B6639780.png)
![[1-(4-Hydroxybutyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B6639787.png)

![1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6639799.png)
![(1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B6639819.png)




![N-[1-(2-hydroxy-2-methylpropyl)piperidin-3-yl]-2-methylpropanamide](/img/structure/B6639866.png)
![1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide](/img/structure/B6639868.png)
![2-Methyl-1-[4-(phenoxymethyl)piperidin-1-yl]propan-2-ol](/img/structure/B6639869.png)
![(4-Fluorophenyl)-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6639875.png)